molecular formula C14H14ClN3O2S B5812581 N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide

N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide

Cat. No. B5812581
M. Wt: 323.8 g/mol
InChI Key: LFNBMZHHBZDOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of Janus kinase (JAK) inhibitors, which are known to have a wide range of biological activities. CP-690,550 has been shown to have promising effects in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide selectively inhibits JAK3, which is involved in the signaling pathway of interleukin-2 (IL-2) and other cytokines. This leads to the inhibition of T-cell proliferation and activation, which are known to play a key role in autoimmune diseases. N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has also been shown to inhibit JAK1 and JAK2, which are involved in the signaling pathways of other cytokines, such as interferon-γ (IFN-γ) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been shown to have a wide range of biochemical and physiological effects. It can reduce inflammation and prevent the progression of autoimmune diseases by inhibiting the activity of JAK enzymes. It can also inhibit T-cell proliferation and activation, which are known to play a key role in autoimmune diseases. N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been shown to have a good safety profile and can be well-tolerated by patients.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has several advantages for lab experiments. It is a selective inhibitor of JAK3, which makes it a valuable tool for studying the signaling pathways of cytokines and growth factors. It has also been shown to have a good safety profile and can be well-tolerated by cells and animals. However, N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has some limitations for lab experiments. It can be expensive to synthesize and may not be readily available in some laboratories.

Future Directions

There are several future directions for the research on N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Another direction is to study its effects on other signaling pathways, such as the JAK-STAT pathway. Finally, there is a need to develop more selective inhibitors of JAK enzymes that can target specific cytokines and growth factors.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide involves several steps, starting from the reaction of 4-chloroaniline with 2,6-dimethylthiopyrimidine to form 4-chloro-N-(2,6-dimethylthiopyrimidin-4-yl)aniline. This intermediate is then reacted with ethyl chloroacetate to form ethyl 4-chloro-N-(2,6-dimethylthiopyrimidin-4-yl)phenylacetamide. Finally, this compound is hydrolyzed to obtain N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide has been extensively studied for its potential therapeutic applications in various autoimmune disorders. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By doing so, it can reduce inflammation and prevent the progression of autoimmune diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-9-7-13(18-14(16-9)21-2)20-8-12(19)17-11-5-3-10(15)4-6-11/h3-7H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNBMZHHBZDOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetamide

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